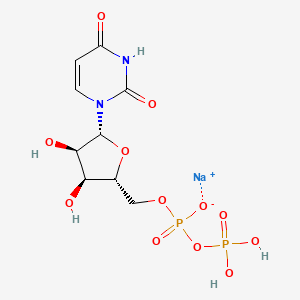

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Uridine 5’-(Trihydrogen Diphosphate) Sodium Salt, also known as UDP sodium salt, is a compound derived from Saccharomyces cerevisiae . It falls under the category of nucleotides and plays essential roles in cellular processes. The empirical formula for this compound is C9H14N2O12P2 · xNa+ , with a molecular weight of 404.16 g/mol (based on the free acid form) .

Synthesis Analysis

The synthesis of UDP sodium salt involves enzymatic reactions within cells. It is produced through the phosphorylation of Uridine 5’-diphosphate (UDP) to form Uridine 5’-triphosphate (UTP) . Enzymes such as RNA polymerases and GTPases participate in this biosynthetic pathway .

Molecular Structure Analysis

[Na+].[Na+].[Na+].O[C@H]1C@@HC@@H=O)N2C=CC(=O)NC2=O Chemical Reactions Analysis

UDP sodium salt serves as a ligand for P2Y receptors and is involved in cell signaling. Additionally, it may be used in studies related to nucleic acid (RNA) biosynthesis. Its interactions with enzymes and receptors contribute to various cellular processes .

Applications De Recherche Scientifique

Enhanced Production of UDP-N-acetylglucosamine

Uridine diphosphate N-acetylglucosamine (UDPAG) production using whole-cell catalysis was enhanced by optimizing conditions with Saccharomyces cerevisiae. Factors like sodium dihydrogen phosphate, temperature, and vitamin B1 were found to significantly affect UDPAG production, achieving an increase from 2.51 to 4.25 g/L and yield from 44.6% to 75.6% (Ying et al., 2009).

Synthesis of Uridine 5′ Pyrophosphate

A synthesis method for uridine 5′ pyrophosphate, a breakdown product of UDP-glucose, was developed. This involved condensing 5’-iodo-5’-deoxyuridine with silver tribenzyl pyrophosphate and removing protecting groups (Anand et al., 1952).

Purification Method

Inosine- and uridine-5′-diphosphates were purified using ion-exchange chromatography, employing a new method involving Type 1 ion-exchange resins and sodium hydroxide (Huhn et al., 1993).

Structural Insights from Sodium Salt of Dinucleoside Phosphate

The sodium salt of adenosyl-3′,5′-uridine phosphate forms a right-handed antiparallel double helix, with Watson-Crick hydrogen bonding observed between uracil and adenine. This provided valuable structural insights (Rosenberg et al., 1973).

Solid-state NMR Investigation of Sodium Nucleotide Complexes

Solid-state NMR was used to analyze the chemical environments of sodium sites in crystalline samples of sodium nucleotide complexes. This study contributed to understanding sodium ion coordination environments (Grant et al., 2006).

Enzymatic Synthesis of Rutin

Uridine 5'-(beta-L-rhamnopyranosyl diphosphate) synthesized from uridine 5'-diphenylpyrophosphate and beta-L-rhamnopyranosyl phosphate was used in enzymatic synthesis of rutin, showing the potential of uridine diphosphate derivatives in biosynthesis (Barber & Behrman, 1991).

Mécanisme D'action

Propriétés

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYTSDILWGALR-IAIGYFSYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2NaO12P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)